1-(2-azidoethyl)-1H-pyrazole
Overview
Description
1-(2-Azidoethyl)-1H-pyrazole is an organic compound characterized by the presence of an azidoethyl group attached to the pyrazole ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-1H-pyrazole can be synthesized through several methods, including nucleophilic substitution reactions. One common approach involves the reaction of 1H-pyrazole with 2-azidoethyl bromide under basic conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and heating to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids, such as sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Nitroso derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Azidoethyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Employed in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-azidoethyl)-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
1-Azido-2-(2-azidoethoxy)ethane
N-(2-Azidoethyl) derivatives of methylenebis(1-oxytriaz-1-ene 2-oxides)
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Properties
IUPAC Name |
1-(2-azidoethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-9-7-3-5-10-4-1-2-8-10/h1-2,4H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZZZXHWTZPJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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